molecular formula C9H9Cl2NO2 B6613151 2,4'-Dichloro-2'-methoxyacetanilide CAS No. 67291-69-4

2,4'-Dichloro-2'-methoxyacetanilide

Cat. No. B6613151
CAS RN: 67291-69-4
M. Wt: 234.08 g/mol
InChI Key: FIWPYVIASWIELE-UHFFFAOYSA-N
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Description

2,4-Dichloro-2'-methoxyacetanilide, commonly known as DCMAA, is an organic compound used in a variety of laboratory experiments and scientific research applications. It is a white crystalline solid that has a melting point of approximately 150°C and is soluble in ethanol, methanol, and acetic acid. DCMAA is used as a reagent in organic syntheses and has a wide range of biochemical and physiological effects.

Scientific Research Applications

DCMAA is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new drugs, and the study of biochemical and physiological processes. It is also used as a reagent in organic syntheses, and has been used in the synthesis of a wide range of compounds, including antibiotics, antifungals, and anticancer agents. DCMAA has also been used in the study of enzyme-catalyzed reactions, and has been used in the development of new drugs for the treatment of a variety of diseases.

Mechanism of Action

The mechanism of action of DCMAA is not fully understood. However, it is believed that the compound acts as a non-selective inhibitor of enzymes involved in the metabolism of drugs and other compounds. This inhibition of enzyme activity can lead to the accumulation of drugs or other compounds in the body, which can lead to adverse effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCMAA are not fully understood. However, it is known that the compound can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. This inhibition of enzyme activity can lead to the accumulation of drugs or other compounds in the body, which can lead to adverse effects. In addition, DCMAA has been shown to have an effect on the central nervous system, as it has been found to have a sedative effect in animal studies.

Advantages and Limitations for Lab Experiments

DCMAA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. In addition, it is a non-toxic compound, making it safe for use in laboratory experiments. However, there are some limitations to the use of DCMAA in laboratory experiments. The compound is volatile, and it can be easily lost in the process of evaporation. Additionally, the compound can be degraded by light, making it difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for the use of DCMAA in scientific research. One potential direction is the use of the compound as a drug delivery system, as it has been shown to have an effect on the central nervous system. Additionally, the compound could be used in the development of new drugs, as it has been used in the synthesis of a wide range of compounds. Finally, DCMAA could be used in the study of enzyme-catalyzed reactions, as it has been shown to have an effect on the activity of enzymes.

Synthesis Methods

DCMAA can be synthesized through a number of different methods. One of the most common methods is the reaction of 2-chloroacetanilide with 2-methoxyethanol in the presence of a base. The reaction is carried out in a solvent such as ethanol or acetic acid, and the product is isolated by crystallization. Other methods of synthesis include the reaction of 2-chloroacetanilide with 2-methoxyethanol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, and the reaction of 2-chloroacetanilide with 2-methoxyethanol in the presence of a strong acid, such as sulfuric acid or hydrochloric acid.

properties

IUPAC Name

2-chloro-N-(4-chloro-2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-14-8-4-6(11)2-3-7(8)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWPYVIASWIELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67291-69-4
Record name 2,4'-DICHLORO-2'-METHOXYACETANILIDE
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URL https://echa.europa.eu/information-on-chemicals
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